molecular formula C6H10N2S B1648778 2-(5-Methyl-1,3-thiazol-2-yl)ethan-1-amine CAS No. 921145-11-1

2-(5-Methyl-1,3-thiazol-2-yl)ethan-1-amine

Cat. No.: B1648778
CAS No.: 921145-11-1
M. Wt: 142.22 g/mol
InChI Key: OHKVIMXWAPLQHP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds, such as thiazolyl-1,2,3-triazolyl-alcohol derivatives, involves a click reaction of 2-azido-1- (4-methyl-2-phenylthiazol-5-yl)ethanone with substituted ethynylbenzene, followed by reduction with sodium borohydride .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using 1H NMR and 13C NMR spectroscopy . For example, a compound with a molecular formula of C21H19FN4OS was found to have a melting point of 172–174°C .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using techniques such as 1H NMR and 13C NMR spectroscopy . For example, a compound with a molecular formula of C21H19FN4OS was found to have a melting point of 172–174°C .

Scientific Research Applications

Antiproliferative and Antimicrobial Properties

A series of Schiff bases derived from 1,3,4-thiadiazole compounds were synthesized to explore their biological activities. Compounds showed significant DNA protective abilities against oxidative stress and strong antimicrobial activity against certain bacteria. They also demonstrated cytotoxicity against cancer cell lines, highlighting their potential in chemotherapy strategies with minimal side effects (Gür et al., 2020).

Antiviral Activity Against COVID-19

Novel 1,3,4-thiadiazole-1,2,3-triazole hybrids were synthesized and evaluated for their antiviral activity against COVID-19 by inhibiting the main protease responsible for virus propagation. These compounds showed good docking scores, suggesting their potential as antiviral agents (Rashdan et al., 2021).

Corrosion Inhibition

Thiazole and thiadiazole derivatives were studied for their ability to inhibit corrosion of iron, utilizing density functional theory (DFT) calculations and molecular dynamics simulations. The results suggest these compounds effectively protect metal surfaces, indicating their utility in materials science (Kaya et al., 2016).

Library of 4-Thiazolidinones

A method for synthesizing a library of multi-substituted 4-thiazolidinones was described, employing a one-pot, three-component solution-phase synthesis. This approach simplifies the production of these compounds, which have potential in various biological applications (Ault-Justus et al., 1998).

Future Directions

Compounds containing thiazole rings have shown promise in various areas of medicinal chemistry and drug discovery due to their broad spectrum of biological activities . Therefore, future research could focus on exploring the potential applications of “2-(5-Methyl-1,3-thiazol-2-yl)ethan-1-amine” in these areas.

Mechanism of Action

Target of Action

Thiazole derivatives, which include 2-(5-methyl-1,3-thiazol-2-yl)ethan-1-amine, have been reported to exhibit a broad range of biological activities . These activities suggest that the compound may interact with a variety of biological targets, potentially including enzymes, receptors, and other proteins.

Mode of Action

Molecules containing a thiazole ring, such as this compound, may activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems . The exact interaction of this compound with its targets and the resulting changes would depend on the specific target and the biological context.

Biochemical Pathways

Given the broad range of biological activities associated with thiazole derivatives , it is likely that this compound could influence multiple biochemical pathways. The downstream effects of these interactions would depend on the specific pathways involved and the biological context.

Result of Action

Based on the reported biological activities of thiazole derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular levels, potentially influencing processes such as cell growth, inflammation, and microbial activity.

Biochemical Analysis

Biochemical Properties

2-(5-Methyl-1,3-thiazol-2-yl)ethan-1-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, thiazole derivatives have been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular metabolism . The compound’s interaction with biomolecules such as proteins and nucleic acids can lead to changes in their structure and function, which may contribute to its biological effects.

Cellular Effects

This compound has been observed to impact various cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives have been reported to modulate signaling pathways involved in cell proliferation and apoptosis . Additionally, the compound may affect the expression of genes related to these pathways, leading to changes in cellular function and behavior.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules. The compound can bind to enzymes, leading to their inhibition or activation . This binding can result in changes in enzyme activity, which in turn affects metabolic pathways and cellular processes. Furthermore, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that thiazole derivatives can undergo degradation under certain conditions, which may affect their biological activity. Additionally, long-term exposure to the compound may lead to adaptive changes in cells, altering their response to the compound over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activity . At high doses, it may cause toxic or adverse effects, including damage to tissues or organs. Threshold effects have been observed, where the compound’s activity changes significantly at certain dosage levels.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, affecting metabolic flux and metabolite levels . The compound’s influence on metabolic pathways can lead to changes in cellular energy production, biosynthesis, and other metabolic processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation in specific tissues or cellular compartments can influence its effects on cellular function.

Subcellular Localization

The subcellular localization of this compound is important for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and its overall biological activity.

Properties

IUPAC Name

2-(5-methyl-1,3-thiazol-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2S/c1-5-4-8-6(9-5)2-3-7/h4H,2-3,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHKVIMXWAPLQHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

921145-11-1
Record name 2-(5-methyl-1,3-thiazol-2-yl)ethan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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